molecular formula C7H5BrClNO B12976027 2-Amino-4-bromo-5-chlorobenzaldehyde

2-Amino-4-bromo-5-chlorobenzaldehyde

Cat. No.: B12976027
M. Wt: 234.48 g/mol
InChI Key: QGCVGNGGGLOCDN-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-chlorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅BrClNO (molecular weight: ~249.48 g/mol). It features an amino group (-NH₂) at the 2-position, a bromine atom at the 4-position, a chlorine atom at the 5-position, and an aldehyde (-CHO) group at the 1-position on the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocycles, and pharmaceuticals, owing to the reactivity of its aldehyde group and the directing effects of its substituents .

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

2-amino-4-bromo-5-chlorobenzaldehyde

InChI

InChI=1S/C7H5BrClNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2

InChI Key

QGCVGNGGGLOCDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of aniline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of 2-Amino-4-bromo-5-chlorobenzaldehyde is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-Amino-4-bromo-5-chlorobenzaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino, bromo, and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of 2-Amino-4-bromo-5-chlorobenzoic acid.

    Reduction: Formation of 2-Amino-4-bromo-5-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Amino-4-bromo-5-chlorobenzaldehyde is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is used in the development of biochemical probes and as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine: In medicinal chemistry, 2-Amino-4-bromo-5-chlorobenzaldehyde is employed in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Industry: The compound finds applications in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the amino, bromo, and chloro groups allows for specific interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

The following compounds share structural similarities with 2-Amino-4-bromo-5-chlorobenzaldehyde but differ in substituent positions or functional groups, leading to distinct chemical properties:

Compound Name CAS Number Molecular Formula Functional Groups Substituent Positions Key Differences vs. Target Compound
2-Amino-5-bromo-4-chlorobenzaldehyde 1036757-11-5 C₇H₅BrClNO Aldehyde, -NH₂ Br (5), Cl (4), -CHO (1), -NH₂ (2) Bromine and chlorine positions swapped; alters electronic effects and steric hindrance in reactions .
2-Amino-5-bromo-3-chlorobenzoic acid 58026-21-4 C₇H₅BrClNO₂ Carboxylic acid, -NH₂ Br (5), Cl (3), -COOH (1), -NH₂ (2) Carboxylic acid group increases acidity and enables salt formation, unlike the aldehyde’s nucleophilic reactivity .
4-Bromo-2-chloro-6-methylaniline 30273-42-8 C₇H₆BrClN -NH₂, methyl Br (4), Cl (2), -CH₃ (6) Methyl group introduces steric bulk, reducing reactivity in substitution reactions compared to the aldehyde .
2-Amino-5-bromo-4-chlorophenol 40372-61-0 C₆H₅BrClNO Phenol, -NH₂ Br (5), Cl (4), -OH (1), -NH₂ (2) Phenolic -OH enables electrophilic substitution (e.g., nitration), while the aldehyde favors condensation reactions .
Methyl 5-Amino-2-bromo-4-chlorobenzoate 929524-50-5 C₉H₈BrClNO₂ Ester, -NH₂ Br (2), Cl (4), -COOCH₃ (1), -NH₂ (5) Ester group enhances stability and enables hydrolysis to carboxylic acids, unlike the aldehyde’s oxidation-prone nature .

Stability and Handling

  • The aldehyde group in 2-Amino-4-bromo-5-chlorobenzaldehyde makes it prone to oxidation, requiring storage under inert conditions. In contrast, the ester in Methyl 5-Amino-2-bromo-4-chlorobenzoate and the phenol in 2-Amino-5-bromo-4-chlorophenol are more stable under ambient conditions .

Biological Activity

2-Amino-4-bromo-5-chlorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies.

2-Amino-4-bromo-5-chlorobenzaldehyde has the molecular formula C7H5BrClN and is classified as an aromatic aldehyde. Its structure features a bromine atom and a chlorine atom attached to a benzene ring, which contributes to its reactivity and biological activity.

Biological Activities

1. Anticancer Properties:
Research indicates that 2-amino-4-bromo-5-chlorobenzaldehyde exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant anti-proliferative activity against human melanoma (A375P) and leukemia (K562) cell lines, with IC50 values indicating potent effects at micromolar concentrations .

Table 1: Cytotoxicity of 2-Amino-4-bromo-5-chlorobenzaldehyde Derivatives

CompoundCell LineIC50 (µM)
2-Amino-4-bromo-5-chlorobenzaldehydeA375P (Melanoma)0.5
K562 (Leukemia)2.1
Other derivativesVariousVaries

2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. A series of studies reported that derivatives of 2-amino-4-bromo-5-chlorobenzaldehyde displayed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of halogen substituents was found to enhance the antimicrobial efficacy .

The mechanism by which 2-amino-4-bromo-5-chlorobenzaldehyde exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes: The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that it induces oxidative stress in microbial cells, contributing to its antimicrobial activity.

Case Studies

Case Study 1: Anticancer Activity
In a recent study, researchers synthesized several derivatives of 2-amino-4-bromo-5-chlorobenzaldehyde and tested them against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against melanoma cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against E. coli and S. aureus. The results showed that certain derivatives inhibited bacterial growth effectively, suggesting their potential use in treating bacterial infections .

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